molecular formula C16H15NOS B14585417 S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate CAS No. 61517-15-5

S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate

Cat. No.: B14585417
CAS No.: 61517-15-5
M. Wt: 269.4 g/mol
InChI Key: MWKNLLMXEGPVES-UHFFFAOYSA-N
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Description

S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate is a compound that belongs to the isoindole family. Isoindoles are heterocyclic compounds that have a fused benzopyrrole ring system. These compounds are known for their diverse biological activities and are found in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate typically involves the reaction of isoindoline derivatives with benzyl halides in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

61517-15-5

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

S-benzyl 1,3-dihydroisoindole-2-carbothioate

InChI

InChI=1S/C16H15NOS/c18-16(19-12-13-6-2-1-3-7-13)17-10-14-8-4-5-9-15(14)11-17/h1-9H,10-12H2

InChI Key

MWKNLLMXEGPVES-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)SCC3=CC=CC=C3

Origin of Product

United States

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